Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester is a chemical compound with significant applications in various scientific fields. It features a phosphonothioic acid core, characterized by the presence of ethyl and 2-chloro-4-nitrophenyl ester groups. Its unique structure contributes to its diverse functionalities, making it valuable in research and industrial applications. The compound is identified by the CAS number 3563-52-8 and has a molecular formula of CHClNOPS .
Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester falls under the category of organophosphorus compounds, which are known for their utility in agrochemicals, pharmaceuticals, and biochemical research.
The synthesis of phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester typically involves esterification reactions. This process can be achieved through the following methods:
The reaction conditions often require precise temperature control and the use of catalysts to enhance the reaction rate. For instance, maintaining a temperature between 60°C to 80°C can optimize yields during synthesis. Continuous flow reactors are increasingly utilized in industrial settings to ensure consistent quality and scalability of production.
The molecular structure of phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester includes:
The compound has a molecular weight of approximately 356.83 g/mol and exhibits distinct spectral properties that can be characterized using techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy .
Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester can undergo several chemical reactions:
The mechanism by which phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester exerts its biological effects primarily involves enzyme inhibition. The compound interacts with specific enzyme active sites, leading to altered enzymatic activity that can affect various biochemical pathways. This property is particularly relevant in studies involving enzyme kinetics and inhibition assays.
Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester typically appears as a yellowish liquid or solid at room temperature. Its solubility varies depending on the solvent used but generally exhibits low water solubility.
Key chemical properties include:
These properties are crucial for its handling and application in laboratory settings .
Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester finds numerous applications across different scientific domains:
This compound's versatility underscores its significance in ongoing research and development efforts across multiple fields.
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2